1-[(4-chlorophenoxy)acetyl]-4-(4-methoxy-2-nitrophenyl)piperazine
Overview
Description
TFMPP was first synthesized in 1970 by a group of chemists at the University of California, San Francisco. Since then, it has been used extensively in scientific research, particularly in the field of neuroscience. TFMPP is a potent serotonin receptor agonist, which means that it binds to and activates serotonin receptors in the brain.
Mechanism of Action
TFMPP binds to and activates serotonin receptors in the brain, particularly the 5-HT1A and 5-HT2A receptors. This activation leads to a variety of physiological and biochemical effects, including the release of neurotransmitters such as dopamine and norepinephrine. TFMPP has also been shown to inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Biochemical and physiological effects:
TFMPP has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of serotonin reuptake, and the activation of serotonin receptors. These effects can lead to changes in mood, appetite, sleep, pain perception, cardiovascular function, and gastrointestinal motility.
Advantages and Limitations for Lab Experiments
One advantage of using TFMPP in lab experiments is that it is a potent and selective serotonin receptor agonist, which means that it can be used to study the effects of serotonin on specific physiological processes. However, one limitation of using TFMPP is that it has a relatively short half-life, which means that its effects may be transient and difficult to measure.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the role of TFMPP in the regulation of mood and anxiety disorders. Another area of interest is the potential therapeutic applications of TFMPP in the treatment of pain, gastrointestinal disorders, and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of TFMPP and its effects on different serotonin receptor subtypes.
In conclusion, TFMPP is a synthetic compound that has been widely used in scientific research for its interesting biochemical and physiological effects. Its role as a potent serotonin receptor agonist has led to its use in the study of a variety of physiological and pathological processes. While there are some limitations to its use in lab experiments, the future directions for research on TFMPP are promising and offer many opportunities for further investigation.
Scientific Research Applications
TFMPP has been used extensively in scientific research to study the role of serotonin receptors in a variety of physiological and pathological processes. For example, TFMPP has been used to investigate the role of serotonin in the regulation of appetite, mood, and sleep. It has also been used to study the effects of serotonin on pain perception, cardiovascular function, and gastrointestinal motility.
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c1-27-16-6-7-17(18(12-16)23(25)26)21-8-10-22(11-9-21)19(24)13-28-15-4-2-14(20)3-5-15/h2-7,12H,8-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQUKPXGWXRIMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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